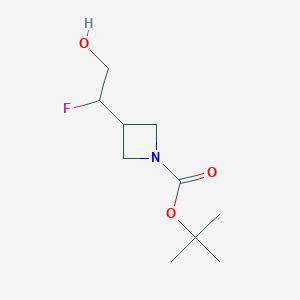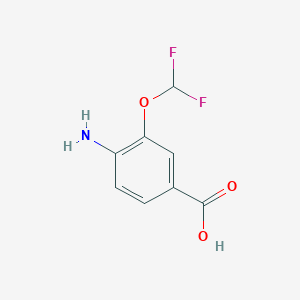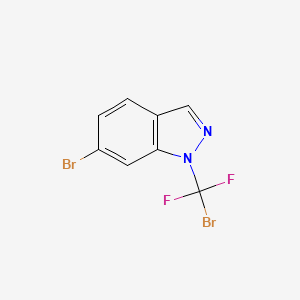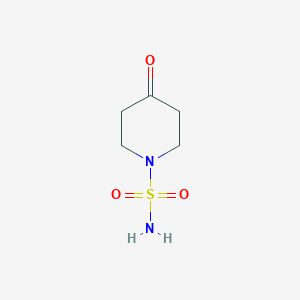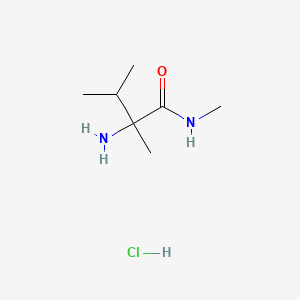
2-amino-N,2,3-trimethylbutanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N,2,3-trimethylbutanamidehydrochloride is an organic compound with the molecular formula C7H17ClN2O. It is a white to pale yellow solid with a characteristic amine odor. This compound is soluble in water but has limited solubility in organic solvents .
Preparation Methods
2-amino-N,2,3-trimethylbutanamidehydrochloride can be synthesized by reacting 2-amino-N,2,3-trimethylbutanamide with hydrochloric acid. The reaction typically involves dissolving 2-amino-N,2,3-trimethylbutanamide in an appropriate solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration or crystallization .
Chemical Reactions Analysis
2-amino-N,2,3-trimethylbutanamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in the compound can undergo substitution reactions with alkyl halides or acyl chlorides to form substituted amides or amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-amino-N,2,3-trimethylbutanamidehydrochloride has several scientific research applications:
Mechanism of Action
The primary target of 2-amino-N,2,3-trimethylbutanamidehydrochloride is matrix metalloproteinase-9. This enzyme is involved in the degradation of extracellular matrix proteins, which is essential for processes such as cell migration, tissue remodeling, and wound healing. The compound interacts with the enzyme, potentially influencing its activity and thereby affecting the degradation of extracellular matrix proteins .
Comparison with Similar Compounds
2-amino-N,2,3-trimethylbutanamidehydrochloride belongs to the class of organic compounds known as valine and derivatives. Similar compounds include:
Valine: An essential amino acid used in protein synthesis.
Leucine: Another essential amino acid involved in protein synthesis and muscle repair.
Isoleucine: An essential amino acid that plays a role in energy regulation and immune function.
Compared to these similar compounds, this compound is unique due to its specific interactions with matrix metalloproteinase-9 and its applications in the synthesis of complex molecules and pharmaceutical compounds .
Properties
Molecular Formula |
C7H17ClN2O |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
2-amino-N,2,3-trimethylbutanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)7(3,8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H |
InChI Key |
NEYBVTLDBSJNMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(=O)NC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


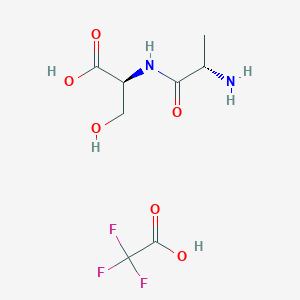
![4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B13565167.png)
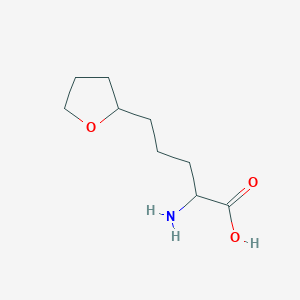
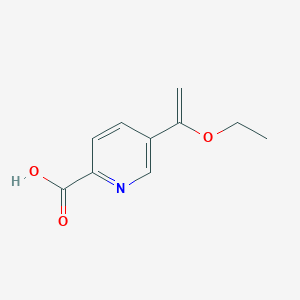
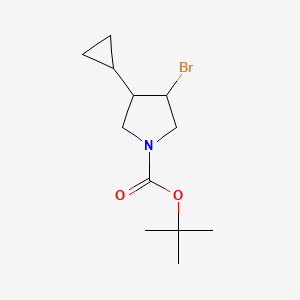
![rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide](/img/structure/B13565198.png)
![5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B13565200.png)
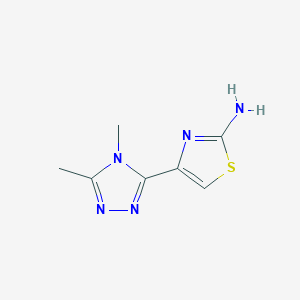
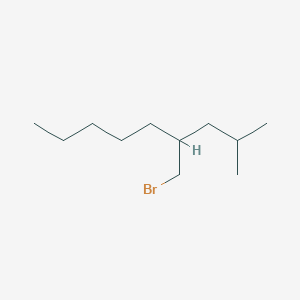
![2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One](/img/structure/B13565207.png)
